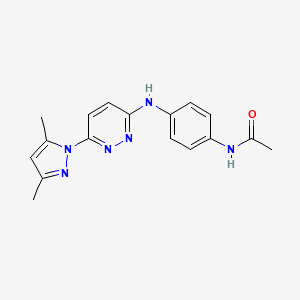
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide” is a chemical compound . The compound is related to pyrazolylpyridazine, a non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis
The molecular formula of the compound is C26H24FN7O2 . The average mass is 485.513 Da and the mono-isotopic mass is 485.197540 Da .Chemical Reactions Analysis
The reactions of related compounds with aryl isocyanate, aryl and alkyl isothiocyanates have been performed . The synthesized compounds showed a pronounced stimulating effect on plant growth .Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, determined in vitro by various assays. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, which forms 1D and 2D supramolecular architectures through various hydrogen bonding interactions. These findings suggest potential applications in the development of antioxidant agents and materials science, where the structuring of coordination complexes can be leveraged for creating functional materials with enhanced antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrated these compounds possess moderate to significant radical scavenging activity. This suggests their potential as templates for the development of biologically active compounds, including those with antimicrobial and antitumor properties. The structure-activity relationship studies of these compounds could inform the design of new therapeutic agents with enhanced efficacy (Ahmad et al., 2012).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of several heterocycles incorporating the antipyrine moiety, which shares structural similarities with pyrazole-acetamide derivatives, have been explored. These compounds, characterized by various spectral studies, were evaluated for their antimicrobial activities, showcasing the broad applicability of these derivatives in developing new antimicrobial agents. This area of research holds promise for the discovery of novel compounds with enhanced antimicrobial properties, potentially addressing the growing concern of antibiotic resistance (Bondock et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-10-12(2)23(22-11)17-9-8-16(20-21-17)19-15-6-4-14(5-7-15)18-13(3)24/h4-10H,1-3H3,(H,18,24)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYKJRCRJMMASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
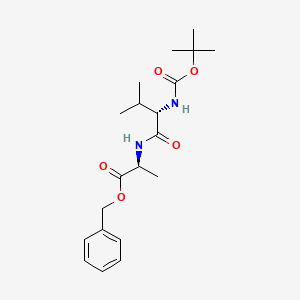
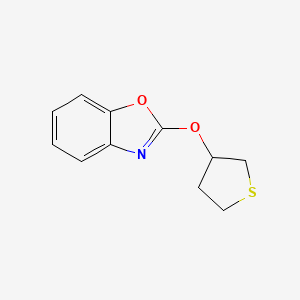

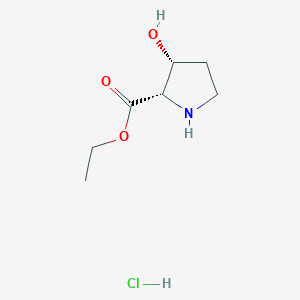
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2686507.png)

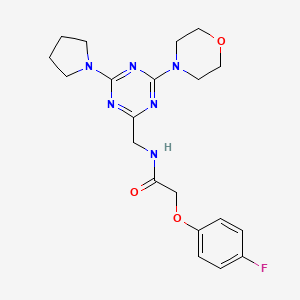
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2686511.png)

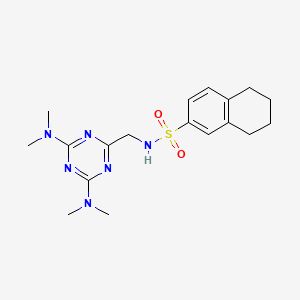
![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2686516.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2686517.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686519.png)
